molecular formula C4H2ClF7 B1306074 2-Chloro-1,1,1,3,4,4,4-heptafluorobutane CAS No. 507453-83-0

2-Chloro-1,1,1,3,4,4,4-heptafluorobutane

Cat. No.: B1306074
CAS No.: 507453-83-0
M. Wt: 218.5 g/mol
InChI Key: YCBUFAWATXHLGJ-UHFFFAOYSA-N
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Description

2-Chloro-1,1,1,3,4,4,4-heptafluorobutane is a fluorinated organic compound with the molecular formula C4H2ClF7. It is known for its unique chemical properties, which make it useful in various scientific and industrial applications. The compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,1,1,3,4,4,4-heptafluorobutane typically involves the fluorination of chlorinated butane derivatives. One common method is the reaction of 2-chlorobutane with a fluorinating agent such as hydrogen fluoride (HF) or a metal fluoride like cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is designed to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1,1,3,4,4,4-heptafluorobutane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines.

    Reduction Reactions: The compound can be reduced to form less fluorinated derivatives.

    Oxidation Reactions: Under certain conditions, the compound can be oxidized to form more reactive intermediates.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield 2-hydroxy-1,1,1,3,4,4,4-heptafluorobutane, while reduction can produce partially fluorinated butanes.

Scientific Research Applications

2-Chloro-1,1,1,3,4,4,4-heptafluorobutane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.

    Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.

    Medicine: Research into fluorinated pharmaceuticals often involves compounds like this compound due to their unique properties.

    Industry: It is used in the production of specialty chemicals and materials with specific fluorinated functionalities.

Mechanism of Action

The mechanism by which 2-Chloro-1,1,1,3,4,4,4-heptafluorobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,2,3-Trichloro-1,1,1,3,4,4,4-heptafluorobutane: Similar in structure but with additional chlorine atoms.

    1,1,1,3,4,4,4-Heptafluorobutane: Lacks the chlorine atom, making it less reactive in certain contexts.

    2-Chloro-1,1,1,3,4,4,4-heptafluoropropane: A shorter chain analog with similar properties.

Uniqueness

2-Chloro-1,1,1,3,4,4,4-heptafluorobutane is unique due to its specific combination of chlorine and fluorine atoms, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.

Properties

IUPAC Name

2-chloro-1,1,1,3,4,4,4-heptafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF7/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBUFAWATXHLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)Cl)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381149
Record name 2-chloro-1,1,1,3,4,4,4-heptafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507453-83-0
Record name 2-chloro-1,1,1,3,4,4,4-heptafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 507453-83-0
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